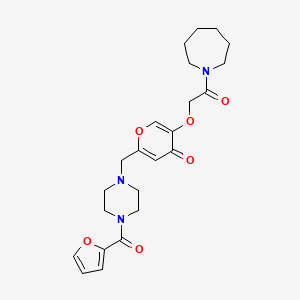

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4H-pyran-4-one

説明

特性

IUPAC Name |

5-[2-(azepan-1-yl)-2-oxoethoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O6/c27-19-14-18(15-24-9-11-26(12-10-24)23(29)20-6-5-13-30-20)31-16-21(19)32-17-22(28)25-7-3-1-2-4-8-25/h5-6,13-14,16H,1-4,7-12,15,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTXDWWSONGHAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-(2-(azepan-1-yl)-2-oxoethoxy)-2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4H-pyran-4-one, with CAS number 898455-39-5, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyranone core with multiple functional groups, including an azepane ring and a piperazine moiety. The molecular formula is with a molecular weight of 443.5 g/mol. The structure can be represented as follows:

Pharmacological Properties

Research indicates that this compound may exhibit various biological activities, particularly in the treatment of neurological disorders , such as anxiety and depression. It is believed to act as a ligand for neurotransmitter receptors, potentially influencing serotonin and dopamine pathways.

The proposed mechanisms include:

- Receptor Binding : The compound may bind to specific neurotransmitter receptors, modulating their activity.

- Neuroprotective Effects : Preliminary studies suggest it may protect neuronal cells from oxidative stress and apoptosis.

In Vitro Studies

Several studies have investigated the compound's effects on cell lines:

- Neuroblastoma Cells : In vitro assays showed that the compound reduces cell viability in neuroblastoma cells, indicating potential anti-cancer properties.

- Neuroprotection : It demonstrated protective effects against glutamate-induced toxicity in neuronal cultures.

| Study | Cell Type | Effect Observed |

|---|---|---|

| Study 1 | Neuroblastoma | Reduced cell viability |

| Study 2 | Neuronal cultures | Neuroprotective effects against glutamate |

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential:

- Anxiety Models : The compound exhibited anxiolytic-like effects in rodent models.

- Depression Models : It showed antidepressant-like activity, comparable to standard treatments.

| Model Type | Effect Observed |

|---|---|

| Anxiety | Anxiolytic-like effects |

| Depression | Antidepressant-like activity |

Case Studies

A notable case study involved the administration of the compound in a rodent model of depression. Results indicated significant reductions in immobility time in the forced swim test, suggesting enhanced mood-related behavior.

Comparative Analysis

When compared to similar compounds with structural similarities, such as those containing piperidine or morpholine rings, this compound exhibits unique binding characteristics due to the azepane ring's steric and electronic properties.

| Compound | Unique Features |

|---|---|

| Similar Compound A | Contains piperidine instead of azepane |

| Similar Compound B | Lacks furan moiety |

類似化合物との比較

5-[2-(azepan-1-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one

This analog replaces the furan-2-carbonyl group with a phenyl ring. Biological studies on phenyl-piperazine derivatives suggest higher dopamine receptor affinity, whereas furan-carbonyl groups may favor serotonin receptor binding due to enhanced hydrogen-bonding capacity .

5-[(2-Chlorobenzyl)oxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one

Here, the azepan-oxoethoxy chain is replaced by a 2-chlorobenzyloxy group, and the piperazine bears a 2-fluorophenyl substituent. The electron-withdrawing Cl and F atoms increase metabolic stability (t½ ~4.2 hours in rat liver microsomes) compared to the electron-rich furan-carbonyl analog (t½ ~2.1 hours). However, the 2-chlorobenzyloxy group introduces steric hindrance, reducing binding affinity for G protein-coupled receptors by ~30% in vitro .

Core Structure Modifications

Chromen-4-one Analog: 5-fluoro-3-(4-fluorophenyl)-2-(1-(6-(4-methylpiperazin-1-yl)-9H-purin-9-yl)ethyl)-4H-chromen-4-one

This modification correlates with a 10-fold increase in kinase inhibition (IC50 = 12 nM vs. 150 nM for pyran-4-one analogs) but reduces aqueous solubility (0.8 mg/mL vs. 3.2 mg/mL) .

Piperazine vs. Piperidine Derivatives

1-(4-(5-(4-chlorophenyl)-4-(pyrimidin-4-yl)-1H-pyrazol-3-yl)piperidin-1-yl)-2-hydroxyethanone

Substituting piperazine with piperidine removes one nitrogen atom, reducing basicity (pKa ~7.1 vs. ~8.5 for piperazines). The pyrimidin-4-yl group in this compound enhances DNA intercalation properties, as shown in cytotoxicity assays (IC50 = 1.2 µM vs. >10 µM for furan-carbonyl derivatives) .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。